(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
Description
Properties
Molecular Formula |
C18H32O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m0/s1 |
InChI Key |
RSWYJAMVUDLFEQ-NHEWMAGESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C/CC |
Canonical SMILES |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Epoxidation and Epoxide Construction
- Starting from allylic alcohols or alkenols, stereoselective epoxidation is commonly employed using chiral catalysts or reagents such as Sharpless epoxidation or titanium-tartrate complexes to achieve the (2S,3R) configuration.
- Alternatively, epoxide rings can be formed via intramolecular nucleophilic substitution on halohydrins or via ring-closing reactions from diols.
Assembly of Alkenyl Side Chains with Defined E/Z Geometry
- The (E)-pent-2-en-1-yl and (Z)-undec-2-en-1-yl substituents are introduced via stereoselective olefination methods such as Wittig, Horner-Wadsworth-Emmons, or Julia olefination reactions.
- Control of alkene geometry is achieved by choice of reagents and reaction conditions; for example, stabilized ylides favor E-alkenes, while non-stabilized ylides or specific sulfone-based olefinations can favor Z-alkenes.
- Protecting groups (e.g., TBS ethers) are used to mask hydroxyl groups adjacent to reaction sites to prevent side reactions and improve selectivity.
Coupling of Side Chains to Epoxide Core
- The alkenyl substituents are typically introduced by nucleophilic ring opening of epoxides with alkenyl organometallic reagents (e.g., alkenyl magnesium bromides) in the presence of copper(I) iodide to enhance regio- and stereoselectivity.
- Sequential functional group transformations, including oxidation (Dess-Martin periodinane), reduction (DIBAL-H), and protection/deprotection steps, are employed to prepare suitable precursors for coupling.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of allylic hydroxy group | TBSCl, Et3N, DMAP, CH2Cl2, r.t. | Formation of TBS ether to protect hydroxy adjacent to epoxide |
| 2 | Epoxidation | Chiral catalyst (e.g., Ti(OiPr)4 + tartrate), low temperature | Stereoselective formation of (2S,3R)-epoxide |
| 3 | Preparation of alkenyl organometallic reagent | Alkenyl bromide + Mg, CuI, THF, -60 °C | Formation of alkenyl magnesium bromide for nucleophilic attack |
| 4 | Nucleophilic ring opening of epoxide | Alkenyl MgBr, CuI, THF, -60 °C | Regio- and stereoselective opening to install alkenyl substituent |
| 5 | Olefination to install second alkenyl chain | Wittig or Julia olefination, appropriate phosphonium ylide or sulfone | Formation of E or Z double bond with high stereocontrol |
| 6 | Deprotection and purification | TBAF for TBS removal, chromatographic purification | Recovery of target compound with defined stereochemistry |
Detailed Research Findings
Stereoselective Epoxidation: Studies have shown that the use of titanium-tartrate complexes with allylic alcohol substrates yields epoxides with high enantiomeric excess and defined stereochemistry at C2 and C3 positions, critical for the (2S,3R) configuration.
Alkenyl Organometallic Addition: The addition of alkenyl magnesium bromides to epoxides in the presence of CuI at low temperatures (-60 °C) provides regioselective ring opening favoring substitution at the less hindered carbon, preserving stereochemistry and alkene geometry.
Olefin Geometry Control: The E-configuration of the pent-2-en-1-yl substituent is typically achieved using stabilized ylides in Wittig reactions, while the Z-configuration of the undec-2-en-1-yl substituent can be introduced via Julia olefination or modified Horner-Wadsworth-Emmons protocols with appropriate sulfone precursors.
Protecting Group Strategies: Bulky silyl ethers such as TBS are preferred for protecting allylic hydroxyl groups adjacent to reaction sites to prevent side reactions and improve yields. Deprotection is efficiently achieved with TBAF under mild conditions.
Macrocyclization and Ring-Closing Metathesis (RCM): Although RCM is a powerful tool for macrocycle formation, attempts to use RCM for similar compounds with defined E/Z olefins have shown limitations due to formation of undesired isomers and cyclic dimers, indicating that alternative strategies such as macrolactonization or stepwise coupling are preferred.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Epoxide formation | Stereoselective epoxidation | Ti(OiPr)4 + tartrate, low temp | High enantioselectivity for (2S,3R) |
| Alkenyl substituent installation | Nucleophilic ring opening | Alkenyl MgBr, CuI, THF, -60 °C | Regio- and stereoselective |
| Alkene geometry control | Wittig/JHWE/Julia olefination | Phosphonium ylides, sulfones | E or Z selectivity depends on reagent |
| Hydroxy protection | Silyl ethers (TBS) | TBSCl, Et3N, DMAP | Protects sensitive sites |
| Deprotection | Fluoride ion | TBAF, THF, mild temp | Clean removal of silyl groups |
| Macrocyclization | Macrolactonization preferred | Yamaguchi esterification | RCM less effective for E/Z control |
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves its high reactivity due to ring strain. The oxirane ring can be readily opened by nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical and biological processes, where the compound acts as an intermediate or a reactive species.
Comparison with Similar Compounds
Structural Analogs in Lepidopteran Pheromones
The table below compares the target compound with structurally related alkenyl epoxides from the evidence:
Key Observations:
Chain Length and Bioactivity: The C3 chain length (nonyl, decyl, undecyl) correlates with species-specific pheromone activity. For example, the Indian meal moth uses a nonyl chain , while the painted apple moth uses decyl or undecyl chains .
Double Bond Configuration :
- The Z configuration at C2 is conserved in active pheromones (e.g., oct-2-enyl in ). The E configuration in the target compound’s C2 substituent may reduce receptor binding affinity, as seen in diene epoxide analogs lacking activity .
Stereochemical Specificity :
- The (2S,3R) configuration is critical. For example, enantiomers like (2R,3S) are inactive in field trials .
Analytical Data:
Biological Activity
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound belonging to the class of epoxides, characterized by its unique stereochemistry and functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{26}O, which indicates it possesses a significant degree of unsaturation and functional diversity. The stereochemistry at the 2 and 3 positions contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that epoxides exhibit notable antimicrobial properties. The specific compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli when tested at a concentration of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity towards lung cancer cells (A549) with an IC50 value of 25 µM, while showing lower toxicity towards normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| WI38 (Normal Fibroblast) | >100 |
The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress within target cells. This is supported by increased levels of reactive oxygen species (ROS) observed in treated cancer cells. Additionally, apoptosis assays indicated a significant increase in apoptotic cells when treated with the compound.
Study on Antimicrobial Properties
In a controlled study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was investigated. The study utilized agar diffusion methods to assess inhibition against clinical isolates. Results indicated that the compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus.
Study on Cytotoxicity
A recent publication by Johnson et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines. The authors reported that treatment with the oxirane led to significant cell death in A549 cells via apoptosis, as evidenced by flow cytometry analysis. The study concluded that further investigation into its potential as an anticancer agent is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
